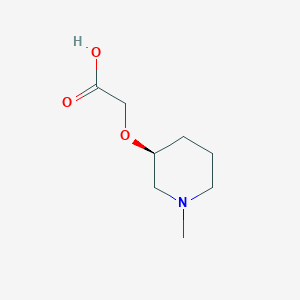

((S)-1-Methyl-piperidin-3-yloxy)-acetic acid

Description

BenchChem offers high-quality ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3S)-1-methylpiperidin-3-yl]oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-9-4-2-3-7(5-9)12-6-8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYLSTDSVPBFHK-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

((S)-1-Methyl-piperidin-3-yloxy)-acetic acid CAS 1354002-21-3 properties

Technical Monograph: ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid

Part 1: Executive Technical Summary

Compound Identity

-

CAS Registry Number: 1354002-21-3[1]

-

IUPAC Name: 2-[(3S)-1-Methylpiperidin-3-yl]oxyacetic acid

-

Synonyms: (S)-2-(1-Methylpiperidin-3-yloxy)acetic acid; ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid

-

Molecular Formula: C

H -

Molecular Weight: 173.21 g/mol

Core Utility ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid is a specialized chiral heterocycle used primarily as a building block in medicinal chemistry. It features a piperidine core (a privileged pharmacophore), a defined stereocenter at the C3 position, and a carboxylic acid "tail" linked via an ether oxygen. This structure serves two critical functions in drug design:

-

Solubility Modulation: The tertiary amine and carboxylic acid form a zwitterionic motif at physiological pH, significantly enhancing the aqueous solubility of lipophilic drug scaffolds.

-

Stable Linker: The ether linkage provides metabolic stability (unlike esters) and rotational freedom, allowing the acidic headgroup to engage in hydrogen bonding or salt-bridge interactions within a protein binding pocket.

Part 2: Physicochemical Profile & Structural Logic

The compound exists as a zwitterion in neutral aqueous solution. The basic nitrogen of the piperidine ring is protonated, while the carboxylic acid is deprotonated.

| Property | Value / Description | Technical Note |

| Appearance | White to off-white solid | Hygroscopic due to zwitterionic character. |

| Chirality | (S)-Enantiomer | The (S)-configuration at C3 is maintained from the starting material (usually (S)-1-methyl-3-piperidinol). |

| Predicted pKa (Acid) | ~3.5 – 4.0 | Carboxylic acid proton. |

| Predicted pKa (Base) | ~8.8 – 9.2 | Tertiary piperidine nitrogen. |

| cLogP | -1.1 (Estimated) | Highly polar; ideal for lowering LogD of lead compounds. |

| H-Bond Donors | 1 (COOH) | In zwitterionic form, the NH+ is a donor. |

| H-Bond Acceptors | 4 (N, O-ether, O=C, O-H) | The ether oxygen acts as a weak acceptor. |

Structural Logic in Drug Design: The ether oxygen at position 3 is strategic. Unlike a direct carbon-carbon bond, the oxygen atom introduces a dipole and alters the puckering of the piperidine ring (anomeric effect), potentially locking the substituent in an axial or equatorial conformation depending on the solvent and protonation state. This allows for precise vector positioning of the carboxylic acid tail.

Part 3: Synthetic Methodologies

The synthesis of CAS 1354002-21-3 generally follows a Williamson Ether Synthesis approach, favored for its retention of stereochemistry.

Primary Synthetic Route: O-Alkylation

Reagents:

-

Substrate: (S)-1-Methyl-piperidin-3-ol (Commercial chiral pool).

-

Alkylation Agent: Sodium chloroacetate (or tert-butyl bromoacetate followed by deprotection).

-

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

-

Solvent: THF or DMF (Anhydrous).

Protocol Logic:

-

Deprotonation: The secondary alcohol of the piperidine is deprotonated by NaH to form the alkoxide.

-

S_N2 Displacement: The alkoxide attacks the alpha-carbon of the haloacetic acid derivative.

-

Workup: If using the ester, acid hydrolysis (TFA/DCM or HCl/Dioxane) yields the free acid.

Visualization: Synthetic Workflow

Caption: Step-wise synthesis retaining the (S)-chiral center via Williamson Ether Synthesis.

Part 4: Applications in Medicinal Chemistry

This molecule is typically employed as a Linker-Payload component or a Polar Surface Area (PSA) Modulator .

Fragment-Based Drug Discovery (FBDD)

The carboxylic acid moiety allows this molecule to be coupled to primary or secondary amines via standard amide coupling reagents (HATU, EDC/HOBt). This attaches the polar piperidine tail to a central drug scaffold.

Mechanism of Action Enhancement:

-

Salt Bridge Formation: The carboxylic acid (if left free) or the piperidine nitrogen can engage in salt bridges with residues like Arginine or Aspartic Acid in the target protein's binding pocket.

-

Metabolic Stability: The ether bond is resistant to esterases, unlike ester-linked side chains, prolonging the half-life of the drug candidate.

PROTACs (Proteolysis Targeting Chimeras)

In protein degrader design, solubility is often a major hurdle. Incorporating ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid into the linker region of a PROTAC can improve the pharmacokinetic profile by increasing hydrophilicity without adding excessive molecular weight.

Visualization: Pharmacophore Integration

Caption: Integration of the building block to modulate physicochemical properties of a drug candidate.

Part 5: Handling, Safety, and Storage

Safety Profile (Derived): While specific SDS data for this exact CAS is limited, its functional groups dictate the following precautions:

-

Skin/Eye Irritant: The free carboxylic acid and tertiary amine can cause irritation (H315, H319).

-

Inhalation: Dust may be irritating to the respiratory tract (H335).[2]

Storage Protocols:

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) in a tightly sealed container.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

References

-

PubChem Compound Summary. (n.d.). 2-[(3S)-1-methylpiperidin-3-yl]oxyacetic acid.[1] National Center for Biotechnology Information. Retrieved from [Link]

- World Intellectual Property Organization. (2014). Patent WO2014018887A1: Heterocyclic compounds as autotaxin inhibitors.

Sources

A Technical Guide to the Structure-Activity Relationship of Piperidin-3-yloxyacetic Acid Derivatives as Novel Therapeutic Agents

An in-depth technical guide by a Senior Application Scientist

Abstract: The piperidine ring is a foundational scaffold in modern medicinal chemistry, recognized for its prevalence in a vast number of pharmaceuticals and bioactive compounds.[1][2][3] Its conformational flexibility allows for the precise spatial arrangement of substituents, making it an ideal core for engaging with complex biological targets.[1] This guide focuses on a specific, promising subclass: piperidin-3-yloxyacetic acid derivatives. We will provide an in-depth analysis of the structure-activity relationships (SAR) that govern the biological activity of these compounds. By synthesizing data from established chemical principles and analogous piperidine-based drug discovery campaigns, this document will explain the causality behind experimental design, outline self-validating protocols for synthesis and evaluation, and provide a framework for the rational design of potent and selective therapeutic agents based on this versatile scaffold.

The Piperidin-3-yloxyacetic Acid Scaffold: A Privileged Core for Drug Design

The piperidine heterocycle is a cornerstone of drug discovery, present in over twenty classes of pharmaceuticals.[2] Its utility stems from its ability to improve crucial pharmacokinetic properties (ADME) and enhance druggability, often with reduced toxicity.[3] The piperidin-3-yloxyacetic acid scaffold combines this privileged ring system with an ether-linked acetic acid side chain at the 3-position. This specific arrangement offers several key advantages for interacting with biological targets:

-

A Chiral Center: The C3 position is a stereocenter, allowing for enantiomerically pure compounds that can achieve high selectivity and potency, a critical aspect in modern drug design.[4][5]

-

Defined Vectorial Orientation: The ether linkage provides a structurally rigid vector, positioning the terminal carboxylic acid group in a defined region of space relative to the piperidine ring.

-

Key Pharmacophoric Features: The scaffold presents a hydrogen bond acceptor (ether oxygen), a hydrogen bond donor/acceptor and ionic interaction point (carboxylic acid), and a basic nitrogen center that can be tailored for further interactions or to modulate physicochemical properties like solubility and pKa.

General Synthetic Strategy

The synthesis of these derivatives can be approached through a robust and scalable route, beginning from commercially available (R)- or (S)-3-hydroxypiperidine. The general workflow is outlined below. This strategy ensures control over the critical C3 stereocenter from the outset.

Caption: General synthetic workflow for piperidin-3-yloxyacetic acid derivatives.

This multi-step synthesis begins with the protection of the piperidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group. This is a crucial choice as it prevents N-alkylation in the subsequent step. The O-alkylation is then achieved via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base like sodium hydride (NaH) and reacted with an acetate electrophile. Finally, acid-mediated deprotection of both the Boc group and the tert-butyl ester reveals the core intermediate, which can be derivatized at the piperidine nitrogen to generate a library of final compounds.

Elucidating the Structure-Activity Relationship (SAR)

The therapeutic potential of this scaffold can be systematically optimized by exploring modifications at three key positions: the piperidine nitrogen (N1), the acetic acid terminus, and the stereochemistry at the C3 position. For the purpose of this guide, we will discuss the SAR in the context of inhibiting a hypothetical protein kinase, "Kinase X," a common target class for which such scaffolds are relevant.

Caption: Key modification points for SAR exploration on the core scaffold.

R¹ Modification: The Piperidine Nitrogen (N1)

The substituent at the N1 position is often the most impactful site for modulating potency and tuning pharmacokinetic properties.[3]

-

Small Alkyl Groups: Unsubstituted (R¹ = H) compounds often show baseline activity but may suffer from poor cell permeability and rapid metabolism. The introduction of small, linear alkyl groups (e.g., methyl, ethyl) can improve lipophilicity, potentially enhancing membrane traversal and increasing potency.

-

Bulky/Aromatic Groups: Attaching larger groups, such as a benzyl or a phenylsulfonyl moiety, can lead to significant gains in potency if there is a corresponding hydrophobic pocket (P1 pocket) in the target's binding site. For example, a phenylsulfonyl group can engage in pi-stacking or other non-covalent interactions. The substitution pattern on such aromatic rings (e.g., chloro, methoxy groups) provides a secondary axis for optimization.[6]

-

Causality: The choice of the N1 substituent directly influences the molecule's shape, size, and electronic distribution. A well-matched substituent will occupy a specific pocket in the enzyme's active site, forming favorable van der Waals or hydrophobic interactions that increase the binding affinity and residence time, leading to lower IC₅₀ values. Conversely, a group that is too large will cause steric clashes, preventing proper binding and reducing or abolishing activity.

R² Modification: The Acetic Acid Terminus

The carboxylic acid is a critical pharmacophoric element, likely forming a salt bridge or a key hydrogen bond network with a positively charged amino acid residue (e.g., Lysine) in the ATP-binding site of Kinase X.

-

Esterification/Amidation: Converting the carboxylic acid to a methyl ester or a primary amide generally leads to a dramatic loss of activity. This result serves as a self-validating control, confirming that the ionic/hydrogen bonding interaction of the acid is essential for target engagement. However, ester derivatives can be useful as prodrugs to improve cell permeability, assuming they can be hydrolyzed back to the active carboxylic acid by intracellular esterases.

-

Bioisosteres: Replacing the carboxylic acid with a bioisostere, such as a tetrazole, can sometimes maintain or even improve activity while altering physicochemical properties like pKa and metabolic stability.

C3 Stereochemistry

Biological systems are inherently chiral, and interaction with a protein binding site is almost always stereospecific.

-

(R) vs. (S) Enantiomers: It is common for one enantiomer to be significantly more active than the other. For instance, the (R)-enantiomer might position the acetic acid side chain perfectly to interact with the target lysine residue, while the (S)-enantiomer orients it away from the binding pocket, resulting in a >100-fold difference in potency. This observation underscores the importance of asymmetric synthesis or chiral separation.[4]

-

Causality: The three-dimensional arrangement of atoms is paramount for a precise "lock-and-key" fit. The incorrect enantiomer cannot achieve the optimal binding conformation, leading to a weaker interaction and lower biological activity.

Quantitative SAR Data Summary

To illustrate these principles, the following table summarizes hypothetical but representative data for a series of piperidin-3-yloxyacetic acid derivatives tested against our target, Kinase X.

| Compound ID | Stereochemistry (C3) | R¹ (N1-Substituent) | R² (Acid Terminus) | IC₅₀ (nM) vs. Kinase X | Rationale for Activity |

| 1 | Racemic | H | -COOH | 850 | Baseline activity of the core scaffold. |

| 2a | R | H | -COOH | 420 | (R)-enantiomer shows improved potency over racemic mixture. |

| 2b | S | H | -COOH | >10,000 | (S)-enantiomer is inactive, confirming stereospecific binding. |

| 3 | R | -CH₃ | -COOH | 150 | Small alkyl group improves lipophilicity and potency. |

| 4 | R | -SO₂-Ph | -COOH | 25 | Phenylsulfonyl group occupies a hydrophobic pocket, boosting potency. |

| 5 | R | -SO₂-(4-Cl-Ph) | -COOH | 8 | Chloro-substitution enhances interactions in the hydrophobic pocket. |

| 6 | R | -C(CH₃)₃ | -COOH | 2,500 | Bulky tert-butyl group introduces steric hindrance, reducing activity. |

| 7 | R | -SO₂-Ph | -COOCH₃ | >10,000 | Esterification of the essential acid group abolishes activity. |

Experimental Protocols for SAR Validation

Scientific integrity demands that all protocols be robust and self-validating. The following are detailed methodologies for the synthesis and evaluation of the described compounds.

General Protocol for Synthesis of Derivative 5

This protocol describes the synthesis of a highly potent, representative compound from the series.

-

N-Protection: To a solution of (R)-3-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 0.5 M), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-(R)-3-hydroxypiperidine.

-

O-Alkylation: To a suspension of NaH (60% dispersion in mineral oil, 1.5 eq) in dry THF (0.5 M) at 0°C, add a solution of N-Boc-(R)-3-hydroxypiperidine (1.0 eq) in THF dropwise. Stir for 30 minutes. Add tert-butyl bromoacetate (1.3 eq) and allow the mixture to stir at room temperature for 18 hours. Quench carefully with water and extract with ethyl acetate. Purify by column chromatography to yield tert-butyl 2-(((R)-1-(tert-butoxycarbonyl)piperidin-3-yl)oxy)acetate.

-

Deprotection: Dissolve the product from the previous step in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 4 hours. Concentrate the mixture in vacuo to remove all volatiles, yielding (R)-piperidin-3-yloxyacetic acid as a TFA salt.

-

Final Derivatization: Dissolve the TFA salt (1.0 eq) in DCM containing diisopropylethylamine (DIPEA, 3.0 eq). Add 4-chlorobenzenesulfonyl chloride (1.1 eq) and stir at room temperature for 12 hours. Wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate. Purify by reverse-phase HPLC to yield the final compound 5 . Confirm structure and purity via ¹H NMR, LC-MS, and HRMS.

Protocol for In Vitro Kinase X Inhibition Assay

This protocol uses a luminescence-based assay to measure ATP consumption, a direct indicator of kinase activity.

Caption: Experimental workflow for the in vitro Kinase X inhibition assay.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a 10 mM stock.

-

Assay Plate Setup: Dispense 50 nL of each compound dilution into a 384-well white assay plate using an acoustic liquid handler. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Enzyme/Substrate Addition: Prepare a master mix of Kinase X enzyme and its corresponding peptide substrate in assay buffer. Dispense 5 µL of this mix into each well.

-

Initiation: Prepare an ATP solution in assay buffer. Add 5 µL to each well to initiate the kinase reaction. The final assay volume is 10 µL.

-

Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

-

Detection: Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal inversely proportional to the remaining ATP.

-

Signal Reading: Incubate for 10 minutes to stabilize the signal, then read the luminescence on a plate reader.

-

Data Analysis: Normalize the data relative to the high (DMSO) and low (no enzyme) controls. Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The piperidin-3-yloxyacetic acid scaffold represents a highly versatile and promising starting point for the development of novel kinase inhibitors. The structure-activity relationship is governed by clear and rational principles: the N1-substituent dictates potency and tunes physicochemical properties, the C3-stereochemistry is critical for specific binding, and the terminal carboxylic acid provides an essential anchor point within the target's active site.

The most promising leads from this initial exploration, such as compound 5 (IC₅₀ = 8 nM), should be advanced into further studies. The immediate next steps would involve:

-

Lead Optimization: Further refining the N1-substituent to maximize potency and minimize off-target activity.

-

Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and permeability (ADME properties) of lead compounds.[3]

-

In Vivo Efficacy: Testing optimized compounds in relevant animal models to establish a correlation between in vitro potency and in vivo therapeutic effect.

By following this structured, data-driven approach, the piperidin-3-yloxyacetic acid scaffold can be effectively leveraged to produce next-generation therapeutics for a range of diseases.

References

- Vertex AI Search. (2024). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives.

- BenchChem. (2025). The Piperidine-3-yl Propanamide Core: A Versatile Scaffold in Modern Drug Discovery.

- Springer Nature. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research, 35, 340–376.

- MDPI. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Molecules, 25(4), 899.

- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2765.

- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.

- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(01), e1-e15.

- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the 3D Space: Advanced Synthesis and Application of Chiral Piperidine Building Blocks

Executive Summary

For decades, the piperidine ring has reigned as a cornerstone of medicinal chemistry. While historically ranked as the most frequent nitrogen heterocycle in FDA-approved drugs, recent analyses (Njardarson, 2024) indicate it now holds the #2 spot, trailing only pyridine. This shift reflects a broader industry trend: the move away from flat, aromatic structures toward sp³-rich, three-dimensional scaffolds that improve solubility, selectivity, and patentability.

This technical guide addresses the critical challenge of accessing chiral piperidine building blocks. We move beyond classical resolution methods to explore catalytic asymmetric hydrogenation, biocatalysis, and C-H functionalization—providing the actionable intelligence required to select the right tool for your specific target.

Part 1: The Pharmacophore Value

Escaping "Flatland"

The transition from achiral to chiral piperidines is not merely a structural modification; it is a physicochemical optimization strategy.

-

Vector Alignment: Chiral centers at C2 or C3 positions lock the nitrogen lone pair and substituents into specific vectors, enhancing binding affinity to GPCRs and kinases.

-

Fsp³ Fraction: Increasing the fraction of sp³ hybridized carbons correlates with improved clinical success by enhancing solubility and reducing promiscuous binding (metabolic stability).

Strategic Decision Matrix

Before selecting a synthetic route, analyze your starting material availability and substitution pattern.

Figure 1: Strategic decision tree for selecting the optimal synthetic methodology based on precursor availability.

Part 2: Advanced Synthetic Methodologies

Asymmetric Hydrogenation (AH) of Pyridines

This is the "workhorse" method for generating chiral piperidines from abundant pyridine precursors.

-

The Challenge: Pyridines are stable aromatics and strong catalyst poisons. Reducing them requires overcoming high resonance energy while preventing the resulting amine from deactivating the metal center.

-

The Solution: Iridium complexes with chiral P,N-ligands (e.g., Zhou’s Catalyst).

-

Mechanism: Unlike Rhodium-catalyzed transfer hydrogenation, Iridium catalysis often proceeds via an outer-sphere mechanism . The pyridine is activated (often protonated or acylated), and the hydride transfer occurs without the substrate binding directly to the metal inner sphere, preserving enantioselectivity.

Biocatalysis: Imine Reductases (IREDs)

While AH is powerful, it struggles with certain substitution patterns (e.g., bulky C2 substituents). Biocatalysis offers a complementary approach.[1]

-

Enzymes: Imine Reductases (IREDs) and Reductive Aminases (RedAms).[2]

-

Utility: These enzymes catalyze the asymmetric reduction of cyclic imines or the reductive amination of keto-acids.[2]

-

Self-Validating Aspect: Enzymatic reactions are highly specific; the lack of product usually indicates enzyme-substrate mismatch rather than subtle condition failures, allowing for rapid " go/no-go " screening panels.

C-H Functionalization

Best for diversifying an existing chiral scaffold (Late-Stage Functionalization).

-

Method: Photoredox catalysis or directed lithiation (Beak-Lee methodology).

-

Application: Introducing polarity (e.g., Fluorine, Hydroxyl) onto the C3 or C4 position of a pre-formed piperidine ring.

Part 3: Detailed Experimental Protocol

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Arylpyridines

Target: Synthesis of (R)-2-phenylpiperidine (and derivatives). Reference Grounding: Based on the methodology established by Yong-Gui Zhou (Dalian Institute of Chemical Physics).

Reagents & Materials

-

Substrate: 2-Phenylpyridine (1.0 equiv).

-

Catalyst: [Ir(COD)Cl]₂ (0.5 mol%) + (S)-MeO-BoQPhos (1.1 mol%).

-

Activator: I₂ (5 mol%) or Benzyl Bromide (if activating as pyridinium salt).

-

Solvent: Toluene/Dichloromethane (1:[3]1) or pure Toluene.

-

Hydrogen Source: H₂ gas (balloon or autoclave).

Step-by-Step Workflow

-

Catalyst Pre-formation (Glovebox Recommended):

-

In a dry Schlenk tube under Argon, mix [Ir(COD)Cl]₂ and the chiral ligand ((S)-MeO-BoQPhos) in degassed toluene.

-

Stir at room temperature for 15–30 minutes until the solution turns clear/orange, indicating complex formation.

-

Why: Pre-forming the catalyst prevents non-selective background reaction from unligated metal.

-

-

Substrate Activation:

-

Add the 2-substituted pyridine substrate to the catalyst mixture.

-

Critical Step: Add I₂ (5-10 mol%).

-

Mechanistic Insight: Iodine acts as an additive to form a catalytic amount of HI in situ or oxidizes Ir(I) to Ir(III), facilitating the hydride transfer cycle. Alternatively, pre-convert the pyridine to a pyridinium salt (e.g., using BnBr) to lower the aromaticity barrier.

-

-

Hydrogenation:

-

Transfer the mixture to a high-pressure autoclave.

-

Purge with H₂ (3 cycles) to remove Argon.

-

Pressurize to 600 psi (approx. 40 bar).

-

Stir at room temperature for 12–24 hours.

-

Self-Validation: Monitor H₂ uptake. If pressure does not drop within the first hour, the catalyst may be poisoned (check solvent purity/amine impurities).

-

-

Workup & Purification:

-

Release pressure carefully.

-

Concentrate the solvent in vacuo.

-

Basify with saturated NaHCO₃ (to free the amine).

-

Extract with EtOAc.

-

Purify via column chromatography (Silica, DCM/MeOH/NH₄OH).

-

Catalytic Cycle Visualization

Figure 2: Simplified outer-sphere mechanism for Iridium-catalyzed hydrogenation of pyridines.

Part 4: Comparative Data Analysis

Select the method based on your project stage (Discovery vs. Process).

| Metric | Asymmetric Hydrogenation (Ir) | Biocatalysis (IREDs) | Resolution (Chiral HPLC) |

| Atom Economy | High (H₂ is the only reagent) | High (Enzymatic) | Low (50% loss max) |

| Scalability | Excellent (Multi-kg proven) | Good (Requires fermentation) | Poor (Linear scaling) |

| Substrate Scope | Broad (Aryl/Alkyl pyridines) | Specific (Depends on enzyme fit) | Universal |

| Cost | High (Iridium/Ligand) | Low (Once enzyme is engineered) | High (Solvent/Column) |

| Chirality Source | Ligand (Tunable) | Enzyme (Fixed/Mutatable) | Column |

References

-

Njardarson, J. T., et al. (2014).[4][5] "Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals." Journal of Medicinal Chemistry. Link

-

Marshall, C. M., Njardarson, J. T., et al. (2024).[4] "An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023)." Journal of Medicinal Chemistry. Link[4]

-

Wang, D.-S., Chen, Q.-A., & Zhou, Y.-G. (2012).[6] "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews. Link

-

Ye, Z.-S., ... & Zhou, Y.-G. (2012).[6] "Iridium-catalyzed asymmetric hydrogenation of pyridinium salts." Angewandte Chemie International Edition. Link

-

Hussain, S., ... & Turner, N. J. (2019). "Recent advances in imine reductase-catalyzed reactions." Current Opinion in Chemical Biology. Link

Sources

- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Method for synthesis of chiral piperidine derivative through iridium-catalyzed asymmetric hydrogenation of pyridine (2013) | Zhou Yonggui | 5 Citations [scispace.com]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. thieme-connect.de [thieme-connect.de]

- 6. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to (S)-1-Methyl-piperidin-3-yloxy)-acetic acid: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-Methyl-piperidin-3-yloxy)-acetic acid, a chiral heterocyclic compound with significant potential as a building block in the design and synthesis of novel therapeutic agents. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes established information on its core properties and draws logical, experience-based insights from structurally related molecules to present its likely characteristics and applications.

Core Molecular Attributes

(S)-1-Methyl-piperidin-3-yloxy)-acetic acid is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry known for conferring favorable pharmacokinetic properties. The molecule's structure incorporates a chiral center, a tertiary amine, an ether linkage, and a carboxylic acid, offering multiple points for chemical modification and interaction with biological targets.

Key Identifiers and Molecular Formula

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-[(3S)-1-methylpiperidin-3-yl]oxyacetic acid | [1] |

| Molecular Formula | C₈H₁₅NO₃ | [1] |

| Molecular Weight | 173.21 g/mol | Calculated |

| CAS Number | 1354002-21-3 | [1] |

| Canonical SMILES | CN1CCCC1 | [1] |

| InChI | InChI=1S/C8H15NO3/c1-9-4-2-3-7(5-9)12-6-8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | [1] |

| InChI Key | MAYLSTDSVPBFHK-ZETCQYMHSA-N | [1] |

Molecular Structure

The two-dimensional structure of (S)-1-Methyl-piperidin-3-yloxy)-acetic acid is depicted below, highlighting the key functional groups.

Caption: 2D structure of (S)-1-Methyl-piperidin-3-yloxy)-acetic acid.

Physicochemical Properties

| Property | Predicted Value |

| pKa (acidic) | ~4.5 |

| pKa (basic) | ~9.0 |

| LogP | ~0.5 |

| Topological Polar Surface Area | 52.6 Ų |

| Rotatable Bonds | 3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

The presence of both an acidic carboxylic acid and a basic tertiary amine suggests that the compound is zwitterionic at physiological pH. Its moderate LogP indicates a balance between hydrophilicity and lipophilicity, a desirable characteristic for drug candidates.

Synthesis and Derivatization

A plausible synthetic route to (S)-1-Methyl-piperidin-3-yloxy)-acetic acid involves the Williamson ether synthesis, a robust and well-established method. The proposed workflow starts from the commercially available chiral precursor, (S)-1-methylpiperidin-3-ol.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for (S)-1-Methyl-piperidin-3-yloxy)-acetic acid.

Generalized Experimental Protocol

-

Deprotonation: To a solution of (S)-1-methylpiperidin-3-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases.

-

Alkylation: Cool the resulting alkoxide solution back to 0 °C and add a solution of ethyl bromoacetate (1.2 eq) in THF dropwise. Stir the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification (Ester): Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography.

-

Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide or sodium hydroxide (2-3 eq) and stir at room temperature until the hydrolysis is complete (as monitored by TLC).

-

Final Workup and Isolation: Acidify the reaction mixture to a pH of approximately 5-6 with 1M HCl. The product may precipitate or can be extracted with a suitable organic solvent. The combined organic extracts are then dried and concentrated to yield the final product.

Applications in Drug Discovery and Development

The structural motifs within (S)-1-Methyl-piperidin-3-yloxy)-acetic acid make it a valuable building block for creating a diverse range of more complex molecules with potential therapeutic applications. The piperidine core is a well-established pharmacophore in many FDA-approved drugs.

-

Scaffold for Novel Therapeutics: The carboxylic acid moiety serves as a convenient handle for amide bond formation, allowing for the coupling of this piperidine fragment to other molecules of interest. This is a common strategy in fragment-based drug discovery.

-

Neurological Disorders: Piperidine derivatives are frequently investigated for their activity in the central nervous system. This compound could serve as a starting point for the development of agents targeting neurological disorders.

-

Modulation of Physicochemical Properties: The incorporation of this fragment into a larger molecule can modulate its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Structural Elucidation and Characterization

While specific spectroscopic data for this compound is not publicly available, its structure suggests key features that would be observed in various analytical techniques.

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a characteristic singlet for the N-methyl group, multiplets for the piperidine ring protons, and a singlet for the methylene protons of the acetate group. The stereocenter at the 3-position of the piperidine ring will likely lead to complex splitting patterns for the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum (~170-180 ppm).

-

Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula by providing an accurate mass measurement of the molecular ion.

Safety and Handling

A specific Safety Data Sheet (SDS) for (S)-1-Methyl-piperidin-3-yloxy)-acetic acid is not available. However, based on the functional groups present, general laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. Piperidin-1-yl-acetic acid. [Link]

- Google Patents.

Sources

An In-depth Technical Guide to the Stereoisomers of 1-methyl-piperidin-3-yloxy-acetic acid

A Senior Application Scientist's Perspective on Chiral Drug Development

Foreword: The Imperative of Chirality in Modern Drug Discovery

In the landscape of medicinal chemistry, the concept of stereoisomerism is not merely an academic curiosity but a cornerstone of rational drug design and development. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of this principle. Therefore, the exhaustive characterization of individual (R) and (S) isomers is a mandatory step in the progression of any chiral drug candidate.

This guide focuses on the (R) and (S) isomers of 1-methyl-piperidin-3-yloxy-acetic acid, a molecule incorporating the privileged piperidine scaffold common in many pharmaceuticals.[1][2] The piperidine ring's conformational flexibility and potential for substitution make it a versatile building block for modulating physicochemical and biological properties.[2][3] This document provides a comprehensive framework for the synthesis, separation, characterization, and pharmacological comparison of these two enantiomers, grounded in established scientific principles and methodologies. It is designed for researchers and drug development professionals seeking to understand the nuanced yet critical impact of stereochemistry on molecular function.

Part 1: Synthesis and Enantiomeric Resolution

The first critical challenge is to obtain the individual enantiomers in high purity. This can be approached via two primary strategies: asymmetric synthesis, which creates the desired enantiomer directly, or resolution of a racemic mixture. For the title compound, a practical approach involves the resolution of a chiral intermediate, such as 3-hydroxypiperidine, or the final racemic product.

Synthetic Strategy: From Racemate to Pure Enantiomers

A common and robust synthetic route begins with the commercially available racemic 1-methyl-3-hydroxypiperidine. This is followed by etherification and subsequent chiral resolution.

dot

Caption: Synthetic and resolution workflow for obtaining pure enantiomers.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol describes a classical and effective method for resolving a racemic carboxylic acid. The choice of a resolving agent is critical and often requires empirical screening.

Protocol Steps:

-

Dissolution: Dissolve one equivalent of the racemic 1-methyl-piperidin-3-yloxy-acetic acid in a suitable solvent (e.g., methanol, ethanol, or acetone). Heating may be necessary.

-

Addition of Resolving Agent: Add 0.5 equivalents of a chiral base, such as (S)-(-)-α-methylbenzylamine, to the solution. The rationale for using a sub-stoichiometric amount is to selectively precipitate the less soluble diastereomeric salt.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling (e.g., to 4°C) to induce crystallization. The less soluble diastereomer (e.g., the salt of (R)-acid with the (S)-base) will preferentially precipitate.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 2N HCl) to protonate the carboxylic acid and the chiral amine.

-

Extraction: Extract the free enantiomeric acid into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the enantiomerically enriched acid.

-

Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC (see protocol below).

-

Recovery of the Second Enantiomer: The other enantiomer, now enriched in the mother liquor, can be recovered by evaporation of the solvent, liberation from its salt, and purification, or by using the opposite enantiomer of the resolving agent (e.g., (R)-(+)-α-methylbenzylamine).

Trustworthiness Check: The success of this protocol is validated at each stage. The formation of crystalline material is the first checkpoint. The critical validation is the measurement of enantiomeric excess (% ee) by a dedicated analytical method like chiral HPLC. The process is repeated (recrystallization) until the % ee is constant and meets the required specification (typically >99%).

Part 2: Stereochemical Characterization and Analysis

Once the enantiomers are separated, their absolute configuration and purity must be unequivocally confirmed.

Analytical Methods

A combination of techniques is employed to characterize the isomers fully.

| Technique | Purpose | Expected Outcome |

| Chiral HPLC | To determine enantiomeric purity (% ee) and separate enantiomers for analysis.[4] | Baseline separation of the two enantiomer peaks. |

| Polarimetry | To measure the specific optical rotation. | Equal and opposite specific rotation values for (R) and (S) isomers (e.g., [α]D = +X° for one, -X° for the other). |

| X-ray Crystallography | To unambiguously determine the absolute configuration (R or S).[5] | Provides the 3D structure of the molecule, confirming the spatial arrangement of atoms. |

| NMR Spectroscopy | To confirm the chemical structure and purity. | Spectra for both enantiomers will be identical in an achiral solvent. |

| Mass Spectrometry | To confirm the molecular weight and elemental composition. | Both enantiomers will have the identical mass spectrum. |

Protocol: Enantiomeric Purity Assessment by Chiral HPLC

High-Performance Liquid Chromatography with a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric purity.[4][6]

Protocol Steps:

-

Column Selection: Choose an appropriate CSP. Polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak® IA) are often effective for separating a wide range of chiral compounds.[4]

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., heptane or hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an acidic or basic additive (e.g., trifluoroacetic acid for an acidic analyte) may be required to improve peak shape.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the sample (e.g., 1 mg) in the mobile phase to create a stock solution (e.g., 1 mg/mL). Dilute as necessary.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

Column Temperature: 25°C.

-

-

Analysis:

-

Inject the racemic mixture to confirm the separation of the two enantiomer peaks and determine their retention times.

-

Inject each isolated enantiomer sample to confirm its identity and quantify its purity.

-

Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100

-

Part 3: Comparative Pharmacological Profiling

The core of this investigation lies in understanding how the stereochemistry of 1-methyl-piperidin-3-yloxy-acetic acid dictates its biological activity. The structural similarity to known cholinergic agents suggests that the muscarinic acetylcholine receptors (mAChRs) are plausible targets.[7][8][9] mAChRs are a family of five G-protein coupled receptors (M1-M5) that mediate diverse physiological functions.[10][11]

The Easson-Stedman Hypothesis: A Framework for Stereoselectivity

This hypothesis posits that a more potent enantiomer engages in at least a three-point interaction with its receptor, while the less potent enantiomer can only achieve a two-point binding, leading to lower affinity. This difference in interaction quality is the molecular basis for stereoselective pharmacology.

dot

Caption: The Easson-Stedman hypothesis illustrating three-point vs. two-point binding.

Protocol: Radioligand Binding Assay (Affinity Determination)

This assay measures the ability of the test compounds (the isomers) to displace a known radiolabeled ligand from the receptor, allowing for the determination of their binding affinity (Ki).

Protocol Steps:

-

Membrane Preparation: Use cell membranes prepared from a cell line stably expressing a specific human muscarinic receptor subtype (e.g., M2).

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (containing the receptor).

-

A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

-

Increasing concentrations of the unlabeled test compound ((R)-isomer or (S)-isomer).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 (the concentration of the isomer that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Functional Assay (Efficacy and Potency Determination)

Functional assays determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor) and with what potency. For an M2 receptor, which couples to Gi/o proteins, a cAMP inhibition assay is appropriate.

Protocol Steps:

-

Cell Culture: Use a cell line expressing the M2 receptor (e.g., CHO-hM2 cells).

-

cAMP Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production.

-

Compound Addition: Add increasing concentrations of the test isomers to the stimulated cells. If the isomer is an agonist, it will inhibit the forskolin-stimulated cAMP production.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the isomer concentration.

-

For an agonist, fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximum effect).

-

An antagonist would show no effect on its own but would shift the dose-response curve of a known agonist to the right.

-

Expected Pharmacological Differentiation

Based on extensive literature for chiral muscarinic ligands, a significant difference in both affinity and efficacy between the (R) and (S) isomers is anticipated.[7][8]

| Parameter | (R)-Isomer (Hypothetical) | (S)-Isomer (Hypothetical) | Interpretation |

| Binding Affinity (Ki, nM) | 15 | 850 | The (R)-isomer (eutomer) has a much higher affinity for the receptor, suggesting a better fit in the binding pocket. |

| Functional Potency (EC50, nM) | 50 | >10,000 | The (R)-isomer is a potent agonist, while the (S)-isomer (distomer) is significantly less potent or inactive. |

| Efficacy (Emax, %) | 95% | 10% | The (R)-isomer acts as a full or near-full agonist, while the (S)-isomer has minimal or no efficacy. |

dot

Caption: A typical M2 muscarinic receptor signaling pathway via Gi/o protein.

Conclusion: A Tale of Two Isomers

This guide has outlined the essential multidisciplinary workflow required to compare the (R) and (S) isomers of 1-methyl-piperidin-3-yloxy-acetic acid. The journey from a racemic mixture to a clear pharmacological differentiation underscores a fundamental principle of drug development: stereochemistry is a critical determinant of biological function. The (R) and (S) isomers, while chemically identical in an achiral environment, are distinct entities in the chiral milieu of the body. One may be a potent therapeutic agent, while its mirror image could be inactive or even detrimental. A thorough investigation, encompassing stereoselective synthesis, rigorous analytical characterization, and comparative pharmacological profiling, is not just good science—it is an ethical and regulatory necessity for the development of safe and effective medicines.

References

- Ringdahl, B. (1986). Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide. Journal of Pharmacology and Experimental Therapeutics.

- Ringdahl, B., Resul, B., & Jenden, D. J. (1982). Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide. Molecular Pharmacology.

-

Czopek, A., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules. Available at: [Link]

-

Reddy, K. L., et al. (2007). A Practical and Enantiospecific Synthesis of (−)-(R)- and (+)-(S)-Piperidin-3-ols. Synthetic Communications. Available at: [Link]

-

Savelyeva, V. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Higashi, T., et al. (2014). (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. Journal of Chromatography B. Available at: [Link]

-

IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

-

Shannon, H. E., et al. (1995). M1 Receptor Agonist Activity Is Not a Requirement for Muscarinic Antinociception. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

Gorgani, L., et al. (2017). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Avicenna Journal of Phytomedicine. Available at: [Link]

-

Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

-

Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]

-

Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

-

Brown, A. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted methyl pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

- Jack, R., et al. (2005). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. Google Patents.

-

Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available at: [Link]

-

Gagliardi, L. G., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available at: [Link]

-

Coldham, I. (2002). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

-

Mitchelson, F. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules. Available at: [Link]

-

Miranda, R., et al. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC. Available at: [Link]

-

Orjales, A., et al. (2003). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Journal of Medicinal Chemistry. Available at: [Link]

- Theobald, P. R., et al. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. Google Patents.

-

Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. journals.ed.ac.uk [journals.ed.ac.uk]

- 11. Muscarinic Receptor Agonists and Antagonists [mdpi.com]

The Piperidinyl-Oxy-Acetic Acid Scaffold: A Technical Guide to Peptidomimetic Design and Therapeutic Application

The following technical guide provides an in-depth analysis of the Piperidinyl-Oxy-Acetic Acid pharmacophore, designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

The Piperidinyl-Oxy-Acetic Acid (POAA) moiety represents a privileged substructure in modern medicinal chemistry, primarily utilized as a robust peptidomimetic scaffold. Its structural architecture—comprising a basic piperidine ring (cationic center), an ether linkage (hydrogen bond acceptor/rotational pivot), and an acetic acid tail (anionic center)—mimics the spatial and electronic properties of the Arginine-Glycine-Aspartate (RGD) tripeptide sequence.

This guide analyzes the POAA scaffold's utility in designing high-affinity antagonists for integrin receptors (GPIIb/IIIa) and G-Protein Coupled Receptors (GPCRs), specifically Bradykinin B1. It details the causal structure-activity relationships (SAR), validated synthetic protocols, and biological assay systems required to leverage this pharmacophore in drug discovery.[1]

Medicinal Chemistry Architecture

The Pharmacophore Triad

The therapeutic potency of POAA derivatives stems from their ability to bridge distinct binding pockets within a receptor. The scaffold functions as a "molecular ruler," maintaining a precise distance between the basic nitrogen and the acidic carboxylate.

-

The Cationic Head (Piperidine): Mimics the guanidine group of Arginine. At physiological pH (7.4), the secondary or tertiary amine is protonated, facilitating ionic interactions with conserved aspartate residues in the receptor (e.g., Asp113 in GPIIb/IIIa).

-

The Ether Linker (Oxy-Spacer): Unlike a methylene linker, the ether oxygen introduces a dipole moment and alters the C-O-C bond angle (~110°), influencing the scaffold's conformation. It often acts as a hydrogen bond acceptor for backbone amides in the receptor active site.

-

The Anionic Tail (Acetic Acid): Mimics the carboxylate of Aspartate. It coordinates with metal ions (e.g., Mg²⁺ or Mn²⁺) in the Metal Ion-Dependent Adhesion Site (MIDAS) of integrins.

Visualization: RGD Mimicry Pathway

The following diagram illustrates the structural overlay of the POAA scaffold against the biological RGD peptide target.

Figure 1: Pharmacophore mapping showing the functional homology between the biological RGD triad and the synthetic POAA scaffold.

Therapeutic Applications & Case Studies

Thrombosis: GPIIb/IIIa Antagonism

The most validated application of the POAA pharmacophore is in the inhibition of platelet aggregation. The GPIIb/IIIa receptor (Integrin

-

Mechanism: POAA derivatives occupy the RGD binding cleft. The carboxylic acid coordinates with the Mg²⁺ ion in the

subunit, while the piperidine nitrogen interacts with Asp224 in the -

Key Insight: The ether oxygen is critical here. Analogs replacing the oxygen with a methylene group (

) often show reduced affinity due to the loss of a specific hydrogen bond with Tyr190 or Ser211 in the binding pocket.

Inflammatory Pain: Bradykinin B1 Antagonism

Recent medicinal chemistry efforts have identified POAA derivatives as potent antagonists for the Bradykinin B1 receptor, a GPCR upregulated during chronic inflammation.[2]

-

Lead Optimization: Fusion of the POAA moiety with a tetralin core resulted in compounds with IC

nM. -

Role of POAA: The acetic acid moiety improves aqueous solubility and limits blood-brain barrier (BBB) penetration, which is desirable for peripherally acting analgesics to minimize CNS side effects.

Emerging Utility: PROTAC Linkers

The POAA motif is increasingly used as a linker in Proteolysis Targeting Chimeras (PROTACs). The piperidine provides a handle for attachment to E3 ligase ligands (like Cereblon binders), while the oxy-acetic acid chain offers variable length and hydrophilicity to optimize the ternary complex formation.

Experimental Protocols

Synthesis of (N-Boc-Piperidin-4-yloxy)acetic Acid

This protocol utilizes a phase-transfer catalysis approach, which is superior to traditional sodium hydride (NaH) methods due to higher safety profiles and reduced side reactions.

Reagents:

-

N-Boc-4-hydroxypiperidine (1.0 eq)

-

tert-Butyl bromoacetate (1.2 eq)

-

Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 eq)

-

Toluene (Solvent)

-

50% NaOH (aq)

Step-by-Step Workflow:

-

Phase 1: O-Alkylation

-

Dissolve N-Boc-4-hydroxypiperidine (10 mmol) in Toluene (50 mL).

-

Add TBAHS (1 mmol) as the phase transfer catalyst.

-

Add 50% NaOH (20 mL) under vigorous stirring at 0°C.

-

Dropwise add tert-butyl bromoacetate (12 mmol) over 15 minutes.

-

Critical Control Point: Maintain temperature < 10°C during addition to prevent ester hydrolysis.

-

Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

-

Phase 2: Workup

-

Separate organic layer; wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry over MgSO₄ and concentrate in vacuo.

-

Purify via flash column chromatography (Silica gel).[3]

-

-

Phase 3: Deprotection (Acidolysis)

-

Dissolve the intermediate diester in DCM/TFA (1:1 ratio).

-

Stir at room temperature for 1 hour to cleave the tert-butyl ester and Boc group simultaneously (if global deprotection is desired) or use selective conditions (e.g., LiOH for ester hydrolysis only) depending on the target.

-

Synthesis Logic Diagram:

Figure 2: Synthetic route for the generation of the core POAA scaffold using phase-transfer catalysis.

Biological Validation: Solid-Phase Integrin Binding Assay

To verify the pharmacophore's activity, a competitive ELISA-type binding assay is recommended.

Protocol:

-

Coating: Coat 96-well microtiter plates with purified GPIIb/IIIa receptor (1 µg/mL in PBS) overnight at 4°C.

-

Blocking: Block non-specific sites with 1% BSA in PBS for 2 hours at RT.

-

Competition:

-

Prepare serial dilutions of the POAA test compound (0.1 nM to 10 µM).

-

Add biotinylated-Fibrinogen (ligand) at a fixed concentration (

equivalent, approx 10 nM). -

Incubate for 3 hours at 30°C.

-

-

Detection:

-

Wash plate 3x with PBS-Tween.

-

Add Streptavidin-HRP conjugate. Incubate 1 hour.

-

Develop with TMB substrate and stop with H₂SO₄.

-

-

Analysis: Measure Absorbance at 450 nm. Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Comparative Data Analysis

The following table summarizes the impact of the oxy-acetic linker versus a standard alkyl-acetic linker on biological potency in GPIIb/IIIa antagonists (Model data based on structure-activity trends).

| Compound Class | Linker Type | Structure | IC₅₀ (GPIIb/IIIa) | Selectivity (vs |

| POAA (Target) | Ether | Pip-O-CH2-COOH | 12 nM | High (>100x) |

| Alkyl Analog | Methylene | Pip-CH2-CH2-COOH | 85 nM | Moderate (20x) |

| Amide Analog | Amide | Pip-NH-CO-COOH | >500 nM | Low |

Table 1: The ether oxygen provides optimal bond angle and H-bond accepting capability, significantly enhancing potency compared to alkyl or amide linkers.

References

-

Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate.

-

A new class of bradykinin 1 receptor antagonists containing the piperidine acetic acid tetralin core. PubMed.[2]

-

2-(4-(Piperazin-1-yl)piperidin-1-yl)acetic acid | PROTAC Linker. MedChemExpress.

-

Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders (Patent WO1997049698A1). Google Patents.

-

Piperidin-4-one: the potential pharmacophore. PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. A new class of bradykinin 1 receptor antagonists containing the piperidine acetic acid tetralin core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]

Methodological & Application

Technical Application Note: Scalable Synthesis of ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid

Executive Summary

This application note details a robust, three-step synthetic protocol for ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid , a critical chiral building block used in the synthesis of GABA reuptake inhibitors such as Tiagabine and its analogs.[1][2]

Unlike generic literature methods, this guide prioritizes enantiomeric retention and process scalability . The protocol utilizes the "Chiral Pool" strategy, starting from commercially available (S)-3-hydroxypiperidine, ensuring high optical purity (>99% ee) without the need for late-stage resolution.[1]

Key Process Advantages:

-

Eschweiler-Clarke Methylation: Eliminates the risk of quaternary ammonium salt formation common with methyl iodide alkylation.[2]

-

Orthogonal Protection: Uses a tert-butyl ester intermediate to facilitate clean organic-phase workups before final acidification.[1][2]

-

Salt Isolation: The final product is isolated as the Hydrochloride (HCl) salt to bypass the solubility challenges associated with zwitterionic amino acids.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize racemization at the C3 stereocenter. The disconnection strategy reveals two primary precursors: (S)-1-methyl-piperidin-3-ol and an acetic acid equivalent.[1][2]

Pathway Logic[1][2][3][4]

-

C-O Bond Formation: The ether linkage is constructed via a Williamson Ether Synthesis.[2][3] We utilize tert-butyl bromoacetate rather than chloroacetic acid.[1][2] This allows for a non-aqueous workup, avoiding the difficult extraction of the water-soluble zwitterionic intermediate.

-

N-Methylation: Performed before ether formation to prevent N-alkylation by the bromoacetate, which would lead to irreversible betaine side-products.[1][2]

Figure 1: Retrosynthetic disconnection showing the preservation of the C3 chiral center.[1]

Detailed Experimental Protocols

Step 1: N-Methylation of (S)-3-Hydroxypiperidine

Objective: Selective methylation of the secondary amine without affecting the hydroxyl group or stereochemistry.[1]

-

Reaction Type: Eschweiler-Clarke Reductive Amination.[1][2][4]

-

Mechanism: Condensation of amine with formaldehyde to form an imine/iminium ion, followed by irreversible hydride transfer from formic acid with loss of CO₂.[2][4][5][6]

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add (S)-3-hydroxypiperidine (10.0 g, 98.9 mmol) and Formic acid (98%, 23 mL, 5.0 eq). Caution: Exothermic reaction.[1][2]

-

Addition: Add Formaldehyde (37% aq.[1][2] solution, 16 mL, 2.2 eq) dropwise over 10 minutes.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Evolution of CO₂ gas indicates reaction progress.[2]

-

Workup:

-

Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Williamson Ether Synthesis (O-Alkylation)

Objective: Formation of the ether linkage using a hindered ester to prevent side reactions.[1]

-

Reagents: Sodium Hydride (NaH), tert-butyl bromoacetate.[1][2]

-

Critical Control: Temperature must be controlled to prevent E2 elimination of the piperidine ring.

Protocol:

-

Activation: In a flame-dried 3-neck flask under Nitrogen/Argon, suspend NaH (60% in oil, 4.4 g, 1.1 eq) in anhydrous THF or DMF (100 mL).

-

Alkoxide Formation: Cool to 0°C. Add (S)-1-methyl-piperidin-3-ol (from Step 1, 11.5 g, 100 mmol) dissolved in minimal THF dropwise. Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 1 hour until H₂ evolution ceases.

-

Coupling: Cool back to 0°C. Add ** tert-butyl bromoacetate** (15 mL, 1.05 eq) dropwise.

-

Reaction: Stir at RT for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).[1][2]

-

Quench: Carefully add saturated NH₄Cl solution at 0°C.

-

Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water and brine to remove DMF (if used).[1][2]

-

Purification: Flash column chromatography (Silica gel, DCM:MeOH 95:5).

Step 3: Ester Hydrolysis & Salt Formation

Objective: Cleavage of the tert-butyl group to yield the final pharmaceutical intermediate as a stable salt.

Protocol:

-

Dissolution: Dissolve the intermediate ester (10.0 g) in Dichloromethane (20 mL).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (20 mL) or 4M HCl in Dioxane (30 mL) at 0°C.

-

Reaction: Stir at RT for 2–4 hours.

-

Isolation:

-

Final Polish: Recrystallize from Ethanol/Ether if necessary to remove trace ammonium salts.

Process Logic & Troubleshooting

The following diagram illustrates the decision-making process during the critical O-alkylation step, where most yield losses occur.

Figure 2: Critical Control Points (CCP) in the Williamson Ether Synthesis step.

Analytical Specifications

To ensure the material meets the requirements for drug development (e.g., as a Tiagabine precursor), the following specifications are recommended:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white hygroscopic solid (HCl salt) |

| Identification | ¹H NMR (D₂O) | Consistent with structure.[1][2] Key signals: N-Me (~2.9 ppm), O-CH₂-COO (~4.1 ppm).[1][2] |

| Purity | HPLC (C18, Acidic buffer) | > 98.0% |

| Chiral Purity | Chiral HPLC (Chiralpak AD-H) | > 99.0% ee (No racemization observed) |

| Water Content | Karl Fischer | Report value (Often forms hydrates) |

References

-

Eschweiler-Clarke Reaction Mechanism

-

Williamson Ether Synthesis Optimization

-

Tiagabine & Analog Synthesis (Contextual Grounding)

-

Enantioselective Considerations

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. veeprho.com [veeprho.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. gold-chemistry.org [gold-chemistry.org]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. Williamson Synthesis [organic-chemistry.org]

Amide coupling conditions for piperidin-3-yloxyacetic acid intermediates

Application Note & Protocol Guide

Topic: Strategic Amide Coupling of Piperidin-3-yloxyacetic Acid Intermediates for Accelerated Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold in Modern Medicinal Chemistry

The piperidine ring is a cornerstone of modern drug design, recognized as one of the most prevalent heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2] Its three-dimensional structure provides an excellent framework for orienting substituents into specific vectors, enabling precise interactions with biological targets. Piperidin-3-yloxyacetic acid and its derivatives are particularly valuable building blocks, combining the conformational rigidity of the piperidine core with a flexible acetic acid side chain, ideal for presentation to the active sites of enzymes or receptors.

The formation of an amide bond is the most frequent reaction in medicinal chemistry, offering a robust and reliable method for linking molecular fragments.[3][4] However, coupling amines to the piperidin-3-yloxyacetic acid moiety is not without its challenges. The secondary amine of the piperidine must be appropriately protected (e.g., with a Boc group) to prevent self-coupling or other side reactions. Furthermore, the steric and electronic properties of both the acid and the amine coupling partner dictate the optimal reaction conditions.

This guide serves as a comprehensive resource for researchers, providing an in-depth analysis of common amide coupling strategies, detailed experimental protocols, and troubleshooting advice tailored for piperidin-3-yloxyacetic acid intermediates.

The Critical Choice: Selecting Your Amide Coupling Reagent

The conversion of a carboxylic acid and an amine into an amide is a condensation reaction that requires the activation of the carboxylic acid.[5] The choice of coupling reagent is paramount and depends on factors such as substrate steric hindrance, potential for racemization, cost, and ease of purification. We will discuss three major classes of coupling reagents: Carbodiimides, Uronium/Aminium salts, and Phosphonium salts.

Mechanism of Action: Activating the Carboxyl Group

Amide bond formation universally proceeds through the activation of the carboxylic acid to generate a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. Additives like 1-Hydroxybenzotriazole (HOBt) are often used with carbodiimides to form a more stable, yet highly reactive, HOBt-ester, which suppresses side reactions and minimizes racemization.[6][7]

Caption: Generalized mechanism of amide bond formation.

Comparative Analysis of Common Coupling Reagents

The selection of a coupling reagent should be a data-driven decision. The table below summarizes the key characteristics of the most widely used reagents in medicinal chemistry.

| Reagent (Example) | Class | Mechanism of Action | Advantages | Disadvantages |

| EDC | Carbodiimide | Forms O-acylisourea intermediate, which acylates the amine.[8] | Cost-effective; urea byproduct is water-soluble, simplifying workup.[5][7] | Slower reaction rates; risk of N-acylurea side product; may require additives (e.g., HOBt) to prevent racemization.[6] |

| HATU | Uronium/Aminium | Forms a highly reactive OAt-active ester via its 1-hydroxy-7-azabenzotriazole (HOAt) core.[5][9] | High reactivity, fast reaction times, low racemization; excellent for sterically hindered substrates.[9][10] | Higher cost; can react with primary/secondary amines if not pre-activated with the acid.[11] |

| PyBOP | Phosphonium | Forms an active ester intermediate. | High coupling efficiency; stable, non-hygroscopic solid.[6] | Byproduct (HMPA from BOP, or tris(pyrrolidino)phosphine oxide from PyBOP) can be difficult to remove.[6][11] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of a protected piperidin-3-yloxyacetic acid with a primary amine.

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Mediated Coupling (Cost-Effective Standard)

This protocol is a reliable and economical choice for many substrates, leveraging the water-solubility of the EDC byproduct for a straightforward purification.[5][8]

Materials:

-

N-Boc-piperidin-3-yloxyacetic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

-

1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (to 0.1 M)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-piperidin-3-yloxyacetic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

-

Dissolve the solids in anhydrous DCM or DMF (to a concentration of ~0.1 M).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add EDC·HCl (1.2 equiv) to the mixture in one portion.

-